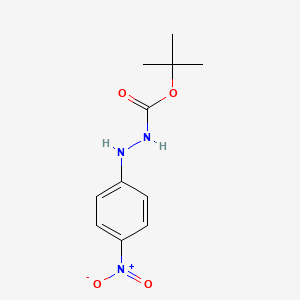

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl N-(4-nitroanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-4-6-9(7-5-8)14(16)17/h4-7,12H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHNMFQIFLJPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618722 | |

| Record name | tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92491-67-3 | |

| Record name | tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92491-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

A Comprehensive Overview for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, a versatile building block in synthetic organic chemistry with significant potential in medicinal chemistry and drug development. This document details its physical and chemical properties, provides a comprehensive, field-proven synthesis protocol, and outlines its key applications. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound for their research and development endeavors.

Introduction

This compound, also known by its synonym tert-butyl N-(4-nitroanilino)carbamate, is a hydrazine derivative featuring a Boc-protected amine and a nitrophenyl group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the nitrophenyl group enhances the reactivity of the hydrazine moiety, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable and readily cleavable handle for synthetic manipulations. These characteristics are particularly advantageous in the construction of heterocyclic compounds and in the derivatization of lead compounds in drug discovery programs. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective utilization in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [1][2] |

| Molecular Weight | 253.26 g/mol | [1][2] |

| CAS Number | 92491-67-3 | [1][2] |

| Appearance | Brown solid (predicted) | [1] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 90-110 °C based on analogous structures such as tert-butyl (2-nitrophenyl)carbamate (89-90 °C) and tert-butyl (4-bromophenyl)carbamate (101-103 °C). | [3] |

| Boiling Point | Not determined. Likely to decompose upon heating at atmospheric pressure. | |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexanes and sparingly soluble in water. |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the nucleophilic aromatic substitution of a suitable nitro-substituted aryl halide with tert-butyl carbazate. The following protocol is a robust and scalable method based on well-established procedures for the synthesis of related compounds.[4][5][6][7]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-Fluoronitrobenzene

-

Tert-butyl carbazate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add tert-butyl carbazate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Addition of Aryl Halide: Add 4-fluoronitrobenzene (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the tert-butyl carbazate, facilitating its nucleophilic attack on the electron-deficient aromatic ring. It is also easily removed during the aqueous work-up.

-

Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution reaction.

-

Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals (in CDCl₃):

-

δ ~1.5 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

δ ~6.8-7.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the hydrazine group.

-

δ ~8.0-8.2 ppm (d, 2H): A doublet for the two aromatic protons meta to the hydrazine group and ortho to the nitro group.

-

δ ~7.5-8.0 ppm (br s, 2H): Two broad singlets corresponding to the two N-H protons of the hydrazine moiety. The chemical shift of these protons can be variable and they are D₂O exchangeable.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display the following signals (in CDCl₃):

-

δ ~28 ppm: A signal for the methyl carbons of the tert-butyl group.

-

δ ~82 ppm: A signal for the quaternary carbon of the tert-butyl group.

-

δ ~112-115 ppm: Signals for the aromatic carbons ortho to the hydrazine group.

-

δ ~125-128 ppm: Signals for the aromatic carbons meta to the hydrazine group.

-

δ ~140-145 ppm: A signal for the aromatic carbon bearing the nitro group.

-

δ ~150-155 ppm: A signal for the aromatic carbon attached to the hydrazine group.

-

δ ~155-160 ppm: A signal for the carbonyl carbon of the Boc group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands at:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the hydrazine group.

-

~2980 cm⁻¹: C-H stretching vibrations of the tert-butyl group.

-

~1700-1720 cm⁻¹: C=O stretching vibration of the Boc-protecting group.

-

~1500-1530 cm⁻¹ and ~1330-1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 253 is expected. Key fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) to give a fragment at m/z = 196, and the loss of the entire Boc group (-101 amu) to give a fragment at m/z = 152.

Applications in Research and Drug Development

This compound serves as a pivotal intermediate in several areas of chemical synthesis and drug discovery.

-

Synthesis of Heterocyclic Compounds: The hydrazine functionality is a key precursor for the construction of various nitrogen-containing heterocycles, such as pyrazoles, indazoles, and triazoles, which are common scaffolds in medicinal chemistry.

-

Derivatization of Bioactive Molecules: The Boc-protected hydrazine can be used to introduce a reactive "handle" onto a molecule of interest, allowing for subsequent chemical modifications and the generation of compound libraries for structure-activity relationship (SAR) studies.

-

Linker Chemistry: In the field of bioconjugation and targeted drug delivery, derivatives of this compound can be employed as linkers to connect a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302: Harmful if swallowed.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applicability in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical properties, a reliable synthesis protocol, and a summary of its potential applications. By understanding the information presented herein, researchers and drug development professionals can effectively and safely utilize this compound to advance their scientific endeavors.

References

- Supporting Information for "A mild and efficient method for the synthesis of N-Boc protected amines". RSC Advances, 2015, 5, 10724-10728.

-

Arctom Scientific. This compound. [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

-

PubChem. tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate. [Link]

- Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines with Terminal Alkynes: Synthesis of 1,3-Disubstituted Indazoles". The Journal of Organic Chemistry, 2015, 80 (1), 558–566.

- Google Patents. A kind of preparation method of Tertiary butyl hydrazine hydrochloride.

-

PubChem. tert-Butyl 4-nitrophenylcarbamate. [Link]

- Google Patents.

-

ResearchGate. Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. [Link]

-

PrepChem.com. Preparation of tert-Butyl carbazate. [Link]

Sources

Synthesis of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

An In-depth Technical Guide to the

This guide provides a comprehensive, field-proven methodology for the synthesis of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Moving beyond a simple recitation of steps, this document elucidates the causal factors behind the protocol, ensuring a robust, reproducible, and safe synthetic process.

Strategic Overview and Rationale

This compound is a versatile building block, primarily utilized for introducing the 4-nitrophenylhydrazine moiety in a protected form. The tert-butoxycarbonyl (Boc) protecting group is paramount in this strategy. It is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation environments, yet it can be cleaved selectively under mild acidic conditions.[2][3] This orthogonality makes it an invaluable tool in multi-step organic synthesis.[2][3]

The chosen synthetic route focuses on the direct Boc-protection of 4-nitrophenylhydrazine using di-tert-butyl dicarbonate (Boc₂O). This approach is favored for its high efficiency, operational simplicity, and the avoidance of harsh reagents. A solventless method is particularly advantageous, minimizing solvent waste and often leading to shorter reaction times and simpler product isolation.[4]

Hazard Analysis and Risk Mitigation

Trustworthiness in synthesis begins with safety. The reagents used in this procedure possess significant hazards that must be rigorously managed. 4-Nitrophenylhydrazine, the primary starting material, is a flammable solid with a potential risk of explosion, particularly when heated.[5][6] It is also harmful if swallowed or in contact with skin and can cause serious eye and respiratory irritation.[7][8]

Table 1: Hazard Profile of Key Reagents

| Reagent | CAS No. | Key Hazards | Recommended Precautions |

| 4-Nitrophenylhydrazine | 100-16-3 | Flammable solid, potential explosion risk, toxic, irritant, skin sensitizer.[5][7][9] | Work in a fume hood, avoid ignition sources, use proper grounding, wear gloves, safety goggles, and a lab coat.[7][9][10] |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Flammable, irritant, sensitizer. | Handle in a well-ventilated area, wear appropriate PPE. |

| Dichloromethane (DCM) | 75-09-2 | Suspected carcinogen, skin and eye irritant. | Use only in a fume hood, wear solvent-resistant gloves. |

| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Keep away from heat and open flames. |

All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[7] All glassware should be oven-dried to prevent unwanted side reactions with water.

Reaction Mechanism: The Chemistry of Boc-Protection

The core of this synthesis is the nucleophilic acylation of 4-nitrophenylhydrazine. The nitrogen atom of the hydrazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule. This forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc bond and the departure of a tert-butoxycarboxylate anion. This unstable anion rapidly decomposes into carbon dioxide and a tert-butoxide anion, which is subsequently protonated by the hydrazine starting material or during workup.

Diagram 1: Reaction Mechanism

Caption: Nucleophilic attack of hydrazine on Boc anhydride.

Field-Validated Experimental Protocol

This protocol is based on an efficient solventless technique, which leverages molten Boc₂O as both a reagent and the reaction medium.[2][4] This method is highly effective, minimizes waste, and simplifies purification.[4]

Table 2: Reagents and Reaction Parameters

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 4-Nitrophenylhydrazine | 153.14 | 1.53 g | 10.0 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 2.30 g | 10.5 | 1.05 |

| Solvent | - | None (Solventless) | - | - |

| Temperature | - | Room Temperature (exotherm) | - | - |

| Reaction Time | - | ~30-60 minutes (TLC monitored) | - | - |

Step-by-Step Methodology:

-

Preparation: In a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (2.30 g, 10.5 mmol). Gently warm the flask with a heat gun until the Boc₂O melts into a clear, colorless liquid (melting point ~23 °C), then allow it to cool to room temperature while maintaining a liquid state.[4]

-

Reaction Initiation: Begin magnetic stirring of the molten Boc₂O. Add the 4-nitrophenylhydrazine (1.53 g, 10.0 mmol) in small portions over 5-10 minutes.

-

Causality Insight: Gradual addition is crucial to control the exothermic nature of the reaction and the evolution of CO₂ gas, preventing a dangerous pressure buildup and ensuring a controlled reaction temperature.[4]

-

-

Reaction Monitoring: The reaction mixture will typically solidify as the product forms. Allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 15 minutes (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the 4-nitrophenylhydrazine spot is no longer visible.

-

Product Isolation and Purification:

-

Once the reaction is complete, dissolve the solid crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the resulting brown crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Dry the purified product under vacuum to yield this compound.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step synthesis and purification process.

Product Characterization: A Self-Validating System

Thorough characterization is essential to validate the successful synthesis of the target compound and confirm its purity.

Table 3: Expected Characterization Data for this compound

| Analysis Method | Expected Result |

| Appearance | Brown solid[1] |

| Molecular Formula | C₁₁H₁₅N₃O₄[1][11] |

| Molecular Weight | 253.26 g/mol [1][12] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~8.1 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~6.8 (br s, 1H, NH), ~6.5 (br s, 1H, NH), ~1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~155 (C=O), ~150 (Ar-C), ~140 (Ar-C), ~126 (Ar-CH), ~112 (Ar-CH), ~82 (C(CH₃)₃), ~28 (C(CH₃)₃) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1590 & ~1330 (NO₂ asymmetric & symmetric stretch) |

Troubleshooting and Senior Scientist Insights

| Potential Issue | Probable Cause(s) | Recommended Solution(s) |

| Reaction Stalls | Insufficient mixing as the product solidifies. | If the reaction stalls, add a small amount of a non-interfering solvent like dichloromethane (DCM) to aid stirring, then remove it under vacuum post-reaction. |

| Low Yield | Loss of product during recrystallization; incomplete reaction. | Ensure the minimum amount of hot solvent is used for recrystallization. Confirm reaction completion via TLC before beginning workup. |

| Oily Product | Impurities preventing crystallization. | If the product oils out during recrystallization, try a different solvent system (e.g., isopropanol, or a mixture like ethyl acetate/hexanes). Column chromatography can be used as an alternative purification method if necessary. |

| Product is Dark/Discolored | Presence of oxidized impurities from the starting material. | While the product is typically a brown solid, significant darkening may indicate impurities. Ensure high-purity starting materials are used. A charcoal treatment during recrystallization can sometimes improve color, but may reduce yield. |

Conclusion

The synthesis of this compound via a solventless Boc-protection of 4-nitrophenylhydrazine is a robust, efficient, and scalable method. By understanding the underlying mechanism, adhering strictly to safety protocols, and employing systematic monitoring and purification, researchers can reliably produce this valuable intermediate for applications in drug discovery and chemical development. This guide provides the necessary framework for achieving a successful and trustworthy synthetic outcome.

References

- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297.

- Loba Chemie. (2015). 4-NITROPHENYL HYDRAZINE AR MSDS.

- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.

- CDH Fine Chemical. (n.d.).

- CymitQuimica. (2023).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride.

- Chemstock. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(33), 13694-13707.

- Arctom Scientific. (n.d.). tert-Butyl 2-(4-nitrophenyl)

- Chem-Impex. (n.d.). N'-(4-Nitrophenyl)hydrazinecarboxylic acid tert-butyl ester.

- Sunway Pharm Ltd. (n.d.). tert-Butyl 2-(4-nitrophenyl)

- PubChem. (n.d.). tert-Butyl 2-(4-nitrophenyl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. lobachemie.com [lobachemie.com]

- 6. chemstock.ae [chemstock.ae]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | C11H15N3O4 | CID 21843598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. arctomsci.com [arctomsci.com]

- 12. This compound - CAS:92491-67-3 - Sunway Pharm Ltd [3wpharm.com]

A Senior Application Scientist's Technical Guide to Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate (CAS No. 92491-67-3)

This document provides an in-depth technical overview of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple procedural descriptions to offer field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Overview: The Value Proposition of a Protected Hydrazine

This compound, identified by CAS number 92491-67-3, is a versatile synthetic intermediate prized for its unique structural combination: a reactive 4-nitrophenylhydrazine core and a sterically demanding, acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1] The inherent instability of many electron-rich or substituted arylhydrazines often complicates their direct use in multi-step syntheses, leading to side reactions and diminished yields.[2]

The strategic incorporation of the Boc group addresses this challenge directly. It temporarily "masks" the nucleophilicity of the terminal nitrogen, rendering the molecule significantly more stable for storage and handling, and allowing for controlled, high-yielding transformations.[1] This protected form is particularly crucial in facilitating one of the most powerful reactions in heterocyclic chemistry: the Fischer Indole Synthesis.

Core Physicochemical & Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe utilization. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 92491-67-3 | [1][3][4] |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [1][3][5] |

| Molecular Weight | 253.26 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1][3] |

Safety & Handling: As with all hydrazine derivatives, appropriate safety measures are paramount. Handle in a well-ventilated area or chemical fume hood.[6][7] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[6][7] Avoid inhalation of dust.[6][8] In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[6]

Synthesis and Purification: A Protocol Grounded in Mechanism

The synthesis of this compound is a standard Boc-protection reaction. The choice of conditions is critical for achieving high purity and yield, avoiding common pitfalls like di-protection or side reactions.

Underlying Principle: Nucleophilic Acylation

The synthesis relies on the nucleophilic character of the hydrazine nitrogen attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). While many Boc-protections are base-catalyzed, a solventless approach can be highly effective for hydrazines, often proceeding rapidly and cleanly.[9] The pKa of the N-H bond is a key predictor of reactivity in these reactions.[9][10]

Caption: Synthetic workflow for Boc-protection of 4-nitrophenylhydrazine.

Experimental Protocol: Synthesis

-

Preparation: In a round-bottom flask, gently melt di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) by warming to approximately 30-35°C.

-

Reaction: To the molten Boc₂O, add solid 4-nitrophenylhydrazine (1.0 equivalent) portion-wise with stirring. Causality Note: This solventless method often drives the reaction to completion quickly due to high reactant concentration. A violent liberation of gas (CO₂) is typically observed.[9]

-

Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Work-up & Purification: Once complete, the reaction mixture can often be purified directly by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Core Application: The Protected Fischer Indole Synthesis

The primary application for this reagent in drug discovery is as a stable precursor for the Fischer Indole Synthesis.[11][12] This reaction is a cornerstone for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The direct use of 4-nitrophenylhydrazine can be problematic due to its instability, but the Boc-protected version allows for clean and efficient formation of the prerequisite hydrazone intermediate.[13]

The Strategic Workflow: From Protected Hydrazine to Indole

The process involves two key stages: acid-catalyzed deprotection to unmask the reactive hydrazine, followed by condensation with a carbonyl compound and subsequent acid-catalyzed cyclization. Often, these steps are performed sequentially in one pot.

Caption: Workflow of the Fischer Indole Synthesis using the Boc-protected precursor.

Protocol 1: Boc-Group Deprotection

This procedure is fundamental for liberating the active hydrazine immediately prior to its use in a subsequent reaction.

-

Dissolution: Dissolve the this compound (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Cool the solution to 0°C in an ice bath. Add a strong acid such as trifluoroacetic acid (TFA, 2-5 equivalents) or a 4M solution of HCl in dioxane.[14] Causality Note: The acid protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form a stable tert-butyl cation, which then decomposes to isobutylene and a proton, along with the release of CO₂.[14]

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours.

-

Completion: The resulting solution containing the 4-nitrophenylhydrazine salt can often be used directly in the next step without isolation.

Caption: Mechanism of acid-catalyzed Boc-deprotection.

Protocol 2: One-Pot Fischer Indole Synthesis

This protocol integrates deprotection and indole formation into a single, efficient process.

-

Reactant Setup: In a flask, combine this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like acetic acid or toluene.

-

Catalyst Addition: Add a Brønsted acid (e.g., H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) as the catalyst.[11][12] Causality Note: The acid serves two purposes: it first catalyzes the deprotection of the Boc group and then facilitates both the formation of the hydrazone and the subsequent[15][15]-sigmatropic rearrangement and cyclization steps that form the indole ring.[11][15][16]

-

Heating: Heat the reaction mixture, typically to reflux, monitoring progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.

-

Work-up: Upon completion, cool the mixture and neutralize the acid carefully. The product is then typically extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

Conclusion for the Advanced Practitioner

This compound is more than a mere building block; it is a strategic tool for managing reactivity and enhancing yields in complex synthetic pathways. Its primary utility in the Fischer Indole Synthesis showcases the power of protecting group chemistry to enable challenging transformations. By understanding the mechanistic principles behind its synthesis, deprotection, and application, researchers can leverage this reagent to its full potential, accelerating the discovery and development of novel chemical entities.

References

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

- Google Patents. WO2005103035A1 - Modified fischer indole synthesis of eletriptan.

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Molbase. O-TERT-BUTYL-N-4-NITROPHENYL CARBAZATE | CAS#:92491-67-3. [Link]

-

Arkivoc. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

-

Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of oleophilic electron-rich phenylhydrazines. [Link]

-

Arctom Scientific. This compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:92491-67-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. O-TERT-BUTYL-N-4-NITROPHENYL CARBAZATE | CAS#:92491-67-3 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. WO2005103035A1 - Modified fischer indole synthesis of eletriptan - Google Patents [patents.google.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Fischer Indole Synthesis [organic-chemistry.org]

Molecular structure of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

An In-Depth Technical Guide to the Molecular Structure of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound, a key intermediate in synthetic organic chemistry. With applications ranging from the development of novel heterocyclic compounds to its use as a versatile linker in drug discovery, a thorough understanding of its structural and electronic properties is paramount for researchers. This document synthesizes data from spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by an analysis of its synthesis and chemical reactivity. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction

This compound, with the molecular formula C₁₁H₁₅N₃O₄, is a compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science.[1][2] Its structure uniquely combines a Boc-protected hydrazine moiety with an electronically modified aromatic ring, making it a valuable precursor for a wide array of more complex molecules. The presence of the nitro group offers a site for further functionalization, such as reduction to an amine, while the Boc-protected hydrazine is a cornerstone for constructing nitrogen-containing heterocycles.[3][4]

This guide offers an in-depth analysis of the molecule's structure, moving from its logical synthesis to its detailed characterization by modern analytical methods. The causality behind experimental observations is explained, providing field-proven insights for drug development professionals and researchers.

Synthesis and Purification

The preparation of this compound is typically achieved through the reaction of 4-nitrophenylhydrazine with a suitable Boc-protecting agent, such as di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard N-acylation of the hydrazine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-nitrophenylhydrazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a base such as triethylamine (1.1 eq).

-

Addition of Reagent: Cool the mixture in an ice bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise over 30 minutes with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two additional times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The nine protons of the tert-butyl group will appear as a sharp singlet, typically integrating to 9H, due to their chemical equivalence.[5] The aromatic protons on the 4-nitrophenyl ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets, due to the strong electron-withdrawing effect of the nitro group. The two N-H protons will likely appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure. Key signals include those for the two unique carbons of the tert-butyl group (a quaternary carbon and three equivalent methyl carbons).[5][6] The carbonyl carbon of the carbamate group will appear downfield. The four distinct aromatic carbon signals of the p-substituted phenyl ring will also be visible, with their chemical shifts influenced by the hydrazine and nitro substituents.[7]

Table 1: Predicted NMR Spectroscopic Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| tert-Butyl (CH₃)₃ | ~1.5 ppm (s, 9H) | ~28 ppm |

| tert-Butyl C (CH₃)₃ | - | ~81 ppm |

| Carbonyl C=O | - | ~155 ppm |

| Aromatic C-H (ortho to -NH) | ~7.0-7.2 ppm (d, 2H) | ~112 ppm |

| Aromatic C-H (ortho to -NO₂) | ~8.1-8.3 ppm (d, 2H) | ~126 ppm |

| Aromatic C (ipso to -NH) | - | ~148 ppm |

| Aromatic C (ipso to -NO₂) | - | ~140 ppm |

| N-H | Variable (br s, 2H) | - |

(Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicities: s = singlet, d = doublet, br = broad.)

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[8]

-

N-H Stretching: One or two bands in the region of 3300-3400 cm⁻¹ correspond to the N-H stretching vibrations of the hydrazinecarboxylate moiety.

-

C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the tert-butoxycarbonyl (Boc) protecting group.

-

N-O Stretching: The nitro group gives rise to two very strong and characteristic absorption bands: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[9]

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3400 (medium) |

| C-H (aromatic) | Stretch | 3000 - 3100 (medium) |

| C-H (aliphatic) | Stretch | 2850 - 3000 (medium) |

| C=O (carbamate) | Stretch | 1700 - 1725 (strong, sharp) |

| NO₂ | Asymmetric Stretch | 1500 - 1550 (very strong) |

| NO₂ | Symmetric Stretch | 1340 - 1380 (very strong) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.

-

Molecular Ion: The molecular formula is C₁₁H₁₅N₃O₄, giving a molecular weight of 253.25 g/mol .[2][10] The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.

-

Key Fragmentation: A prominent fragmentation pathway involves the loss of a tert-butyl cation or isobutylene (mass loss of 56 or 57 amu) from the molecular ion, which is characteristic of Boc-protected compounds.[11] Further fragmentation can occur, including cleavage of the N-N bond and fragmentation of the nitrophenyl ring.

Fragmentation Pathway Diagram

Sources

- 1. tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | C11H15N3O4 | CID 21843598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:92491-67-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. rsc.org [rsc.org]

- 7. 4-Nitrophenylhydrazine(100-16-3) 13C NMR [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. arctomsci.com [arctomsci.com]

- 11. researchgate.net [researchgate.net]

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate safety and handling

An In-depth Technical Guide to the Safe Handling of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

Introduction

This compound (CAS No. 92491-67-3) is a versatile chemical intermediate utilized in organic synthesis and pharmaceutical research.[1] Its structure, featuring a reactive nitrophenyl group and a stabilizing tert-butyl ester, makes it a valuable building block for more complex molecules, including potential therapeutic agents and agrochemicals.[1] However, the inherent reactivity and toxicological profile of this compound necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety data and best laboratory practices.

Chemical and Physical Properties

A foundational aspect of safe handling is the awareness of the substance's physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and inform appropriate storage and handling decisions.

| Property | Value | Source |

| CAS Number | 92491-67-3 | [1][2] |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [1][2][3] |

| Molecular Weight | 253.26 g/mol | [1][2] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 96% | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is critical for appreciating the potential risks and implementing appropriate controls. The primary hazards are acute oral toxicity and skin sensitization.[3]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Irritant |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Irritant |

Source: Aggregated GHS information from ECHA C&L Inventory notifications.[3]

Signal Word: Warning [3]

This classification underscores the necessity of preventing ingestion and skin contact. The potential for skin sensitization implies that even minimal contact can lead to an allergic reaction upon subsequent exposures.

Exposure Controls and Personal Protection

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential for minimizing exposure risk. The causality behind these recommendations is to create a primary barrier (engineering controls) and a final barrier (PPE) between the researcher and the chemical.

Engineering Controls

-

Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[4][5] This is the most critical engineering control to prevent the inhalation of fine dust particles and to contain any accidental spills.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the hazards identified in Section 2.0.

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[6][7] | Protects eyes from splashes or airborne dust particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique.[6][7] | Prevents skin contact, which can cause irritation and sensitization.[3] |

| Skin and Body Protection | A laboratory coat should be worn at all times.[5] | Provides a barrier against accidental spills on clothing and skin. |

| Respiratory Protection | Not required under normal conditions of use with adequate engineering controls (i.e., in a fume hood).[6] | A fume hood provides sufficient respiratory protection from dust. |

Safe Handling and Storage Protocols

Adherence to a standardized workflow is a self-validating system for ensuring safety. Each step is designed to mitigate the risks associated with the compound's hazardous properties.

Laboratory Handling Workflow

This protocol outlines the essential steps for safely handling the solid compound.

-

Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Section 3.2.

-

Weighing:

-

Place an analytical balance inside the fume hood if possible.

-

Alternatively, tare a suitable, sealed container (e.g., a vial with a cap). Remove the container from the balance.

-

Inside the fume hood, carefully transfer the desired amount of this compound into the tared container. Avoid creating dust.[6][8]

-

Securely close the container before removing it from the fume hood for weighing.

-

-

Dissolution: If preparing a solution, perform the dissolution step inside the fume hood. Add the solvent to the container with the solid and mix gently.

-

Post-Handling:

-

Clean any spills within the fume hood immediately, following the procedures in Section 5.2.

-

Decontaminate handling equipment (spatulas, etc.) after use.

-

Remove gloves using the proper technique and dispose of them in the designated chemical waste container.

-

Wash hands thoroughly with soap and water after handling is complete.[6][8]

-

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling the compound.

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container.[9] The recommended storage temperature is often room temperature, though some suppliers suggest refrigeration (0-8°C).[1][2] Always consult the supplier-specific recommendation. The area should be dry and well-ventilated.[2]

-

Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

The following first aid measures are recommended. In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[6][8]

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6][10] |

| Eye Contact | Immediately rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Consult a physician.[6][10] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][10] |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.[6]

-

Ventilate: Ensure the area is well-ventilated (spill should occur in a fume hood).

-

Contain: Use personal protective equipment.[6] Avoid dust formation.[8]

-

Clean-up: Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[6][9] Do not let the product enter drains.[8]

-

Decontaminate: Clean the spill area thoroughly.

Visualization: Emergency Spill Response

Caption: Decision workflow for responding to an accidental spill.

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[6]

-

Conditions to Avoid: Avoid moisture.[6]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may form.[6]

Disposal Considerations

Waste disposal must be handled with care to prevent environmental contamination and ensure compliance with regulations.

-

Product: Dispose of unused product by offering it to a licensed professional waste disposal service.[6]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[6] All disposal practices must be in accordance with local, state, and federal regulations.

References

- Capot Chemical. (2023, January 3). MSDS of Tert-butyl [[4-(2-pyridinyl)

- Fisher Scientific. (2025, December 18).

- Sigma-Aldrich. (2025, November 6).

- Sigma-Aldrich. (2025, September 13).

- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH.

-

PubChem. tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate. Retrieved from [Link]

- Echemi. (2019, July 15). N'-(4-NITRO-PHENYL)

- BASF. (2025, October 6).

- Fisher Scientific. (2009, September 22).

- Fisher Scientific. SAFETY DATA SHEET - tert-Butylhydrazine hydrochloride.

- TCI Chemicals. (2018, October 3).

- Angene Chemical. (2025, November 2).

- Fisher Scientific. (2010, May 8).

- Thermo Fisher Scientific. (2025, September 19).

- CymitQuimica. (2023, July 7).

- Loba Chemie. (2015, April 9). 4-NITROPHENYL HYDRAZINE AR MSDS.

- Loba Chemie. MATERIAL SAFETY DATA SHEET - p-NITRO PHENYL HYDRAZINE 98.5% AR.

-

Alpha Chemika. 4-nitrophenyl hydrazine ar. Retrieved from [Link]

- ChemicalBook. (2025, September 27).

- Ganiyu, O. et al. (2022, September 15). Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. ChemRxiv.

- Ganiyu, O. et al. (2022, December 27). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CAS:92491-67-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | C11H15N3O4 | CID 21843598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. angenechemical.com [angenechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Solubility of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, a key intermediate in organic synthesis and pharmaceutical research. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document delves into the theoretical principles governing its solubility, presents available qualitative and quantitative data, and offers a detailed, field-proven experimental protocol for determining solubility via the shake-flask method. The guide is structured to provide not just data, but a foundational understanding of the molecular interactions that dictate the compound's behavior in various organic media, empowering researchers to make informed decisions in their work.

Introduction: The Role and Importance of this compound

This compound, often referred to as N'-(4-Nitrophenyl)hydrazinecarboxylic acid tert-butyl ester, is a versatile chemical intermediate.[1] Its structure incorporates a bulky, non-polar tert-butyl protecting group, a polar nitroaromatic system, and a hydrazinecarboxylate linker capable of hydrogen bonding. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

The efficiency of synthetic reactions, the ease of product isolation, and the viability of purification methods like crystallization are all critically dependent on the solubility of this intermediate in various organic solvents.[2] A thorough understanding of its solubility profile allows scientists to select appropriate solvent systems, avoid precipitation issues, and enhance reaction yields and purity. In the context of drug development, poor solubility can hinder bioavailability and create significant formulation challenges.[3][4] Therefore, characterizing the solubility of this compound is a crucial early-stage step in the research and development pipeline.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physicochemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [1][5][6] |

| Molecular Weight | 253.25 g/mol | [5][6] |

| Appearance | Brown solid | [1] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Topological Polar Surface Area | 96.2 Ų | [6] |

| XLogP3-AA (LogP) | 2.6 | [6] |

Molecular Structure Breakdown:

-

4-Nitrophenyl Group: This moiety is highly polar and can engage in strong dipole-dipole interactions. The nitro group (NO₂) is a strong electron-withdrawing group and a potent hydrogen bond acceptor.

-

Hydrazinecarboxylate Linker (-NH-NH-COO-): This group contains both hydrogen bond donors (the two N-H protons) and hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen). This makes it capable of interacting favorably with both protic and aprotic polar solvents.

-

Tert-butyl Group (-C(CH₃)₃): This is a large, bulky, and non-polar (lipophilic) group. It contributes to the compound's solubility in non-polar or moderately polar solvents through van der Waals forces and can sterically hinder interactions at the carboxylate end of the molecule.

The calculated LogP value of 2.6 indicates a moderate lipophilicity, suggesting that the compound will exhibit solubility in a range of organic solvents but is unlikely to be freely soluble in water.[6] The significant polar surface area further suggests that polar solvents will be required to effectively solvate the molecule.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that solutes tend to dissolve in solvents that have similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound by forming hydrogen bonds with the N-H protons and the carbonyl and nitro oxygen atoms.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They should effectively solvate the compound by interacting with the polar nitrophenyl ring and accepting hydrogen bonds from the N-H groups. DMSO is often a particularly good solvent for this class of compounds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. Due to the high polarity of the nitro and hydrazinecarboxylate groups, the compound is expected to have very low solubility in these solvents. The non-polar tert-butyl group is insufficient to overcome the energy penalty of disrupting the strong solvent-solvent interactions in favor of weak solute-solvent interactions.

Solubility Profile

While specific quantitative public data for this compound is scarce, a qualitative profile can be inferred from its structure and general chemical principles. The following table provides an estimated solubility classification based on typical solvent properties.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Strong hydrogen bonding capabilities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can solvate moderately polar compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Moderate polarity but limited hydrogen bonding. |

| Ketones | Acetone | Moderate | Good polarity and hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity. |

| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | Non-polar nature is incompatible with the polar functional groups. |

Note: These are predictions and must be confirmed by experimental determination.

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure equilibrium is reached.[3][4][9]

Principle:

An excess amount of the solid solute is suspended in a known volume of solvent in a sealed flask. The flask is agitated at a constant temperature until the concentration of the solute in the solvent reaches a constant value (equilibrium). After separating the undissolved solid, the concentration of the saturated solution is measured using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology:

-

Preparation of Stock Standard for Calibration:

-

Accurately weigh a known amount of the compound (e.g., 10 mg) and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or acetonitrile) in a volumetric flask (e.g., 10 mL) to create a primary stock solution.

-

Perform serial dilutions of the primary stock to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

-

Sample Preparation:

-

Add an excess of solid this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is required (e.g., ~5-10 mg).[8][9]

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 300 RPM).[9]

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4][9] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a stable plateau.

-

-

Sample Clarification:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Attach a syringe filter (0.22 µm) and filter the solution into a clean analysis vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[9][10]

-

-

Quantification:

-

Dilute the filtered saturated solution with the appropriate mobile phase or solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV or UV-Vis method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

-

Workflow Visualization

The experimental workflow can be visualized as a clear, logical progression.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound is a molecule of moderate lipophilicity and significant polarity, featuring functional groups capable of extensive hydrogen bonding and dipole-dipole interactions. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, moderate in polar protic solvents like methanol, and very low in non-polar hydrocarbon solvents. This guide provides the theoretical basis for these predictions and, more importantly, outlines a robust, step-by-step experimental protocol for their empirical validation. By applying the principles and methods described herein, researchers can accurately characterize the solubility of this vital intermediate, enabling more efficient process development, purification, and formulation in their scientific endeavors.

References

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Studylib.net. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. arctomsci.com [arctomsci.com]

- 6. tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | C11H15N3O4 | CID 21843598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. bioassaysys.com [bioassaysys.com]

A Senior Application Scientist's Guide to Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate: Synthesis, Mechanisms, and Core Applications

Abstract

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate stands as a pivotal reagent in modern organic synthesis, primarily valued as a stable, solid precursor to 4-nitrophenylhydrazine. The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group confers significant advantages in handling, stability, and reaction control, making it an indispensable tool for researchers in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its synthesis, core applications—with a pronounced focus on the Fischer indole synthesis—and the underlying mechanistic principles that govern its reactivity. Detailed, field-proven protocols, data-driven insights, and visual guides to reaction pathways are presented to empower researchers to effectively integrate this versatile compound into their synthetic workflows.

Introduction: The Strategic Advantage of a Protected Hydrazine

In the landscape of organic synthesis, arylhydrazines are foundational building blocks, most notably for the construction of indole scaffolds via the Fischer indole synthesis.[1] However, many simple arylhydrazines are oils or low-melting solids that can be sensitive to air and light, posing challenges in storage and handling. This compound, with the molecular formula C₁₁H₁₅N₃O₄ and a molecular weight of 253.25 g/mol , elegantly circumvents these issues.[2]

The molecule incorporates two key features: the (4-nitrophenyl)hydrazine moiety, which is the reactive component, and the tert-butoxycarbonyl (Boc) group, a robust protecting group.[3] The electron-withdrawing nitro group modulates the reactivity of the hydrazine, while the bulky Boc group enhances the compound's crystallinity and stability, allowing for precise, stoichiometric control in reactions. This guide will dissect the primary applications where these molecular features are leveraged for strategic synthetic advantage.

| Property | Value | Reference |

| CAS Number | 92491-67-3 | [2] |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [2] |

| Molecular Weight | 253.25 g/mol | [2] |

| Appearance | Typically a solid | - |

| Key Functional Groups | Boc-protected hydrazine, Nitrophenyl | - |

Synthesis of the Reagent

The preparation of this compound is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction between tert-butyl carbazate and a highly activated aryl halide, such as 1-fluoro-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group is critical, as it activates the aromatic ring towards nucleophilic attack by the hydrazine.

Workflow for Synthesis

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis via SNAr

Objective: To synthesize this compound from tert-butyl carbazate and 1-fluoro-4-nitrobenzene.

Materials:

-

Tert-butyl carbazate (1.0 eq)

-

1-Fluoro-4-nitrobenzene (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butyl carbazate and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Add 1-fluoro-4-nitrobenzene dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Causality: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing the nucleophilicity of the tert-butyl carbazate. The excess base ensures the deprotonation of the carbazate and neutralizes the HF formed during the reaction.

Core Application: The Fischer Indole Synthesis

The premier application of this compound is as a stable precursor for the Fischer indole synthesis.[4] This classic reaction produces the indole aromatic heterocycle from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1] The direct use of 4-nitrophenylhydrazine can be complicated by its instability; the Boc-protected version provides a reliable "masked" equivalent.

The synthesis proceeds in two distinct stages:

-

In situ Deprotection: The Boc group is removed under acidic conditions to generate the reactive 4-nitrophenylhydrazine.

-

Fischer Cyclization: The liberated hydrazine immediately reacts with a carbonyl compound to form a hydrazone, which then undergoes acid-catalyzed cyclization to the indole.

General Mechanism of Fischer Indole Synthesis

Caption: The two-stage mechanism of the Fischer Indole Synthesis using a Boc-protected hydrazine.

Detailed Experimental Protocol: One-Pot Synthesis of 6-Nitro-1,2,3,4-tetrahydrocarbazole

Objective: To synthesize a nitro-substituted tetrahydrocarbazole from cyclohexanone and this compound in a one-pot reaction.

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Polyphosphoric acid (PPA) or glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, combine this compound and the chosen acid catalyst (e.g., 10 parts by weight of PPA or 20 mL of acetic acid).

-

Add cyclohexanone to the mixture with stirring.

-

Heat the reaction mixture to 100-120 °C (for PPA) or reflux (for acetic acid) for 2-4 hours. The color of the reaction will typically darken.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

For PPA: Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring. The product will precipitate.

-

For Acetic Acid: Cool the mixture and pour it into cold water. The product will precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold, dilute sodium bicarbonate solution, and finally with water again to remove residual acid.

-

The crude product can be purified by recrystallization from ethanol to yield pure 6-nitro-1,2,3,4-tetrahydrocarbazole.

Trustworthiness and Causality: This one-pot protocol is highly efficient because the acidic conditions required for the Fischer cyclization also serve to deprotect the Boc-hydrazine.[5] The strong acid protonates the carbamate, leading to its fragmentation into carbon dioxide, isobutylene, and the free hydrazine, which is consumed in the subsequent cyclization cascade. This avoids the need to isolate the often-unstable intermediate hydrazine.

Application in Palladium-Catalyzed Coupling Reactions

While less common than its use in indole synthesis, N-Boc-arylhydrazines can participate in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl-N'-Boc-hydrazides. These products are valuable intermediates for synthesizing more complex nitrogen-containing heterocycles.

The general transformation involves the coupling of an aryl halide (or triflate) with this compound. However, the existing N-aryl bond means the reaction is more accurately described as the arylation of the terminal nitrogen. A more synthetically useful approach involves coupling a different aryl halide with tert-butyl carbazate itself to generate a variety of N-Aryl-N'-Boc-hydrazides.[6]

Reaction Scheme: Synthesis of N-Aryl-N'-Boc-Hydrazides

Caption: General scheme for the Buchwald-Hartwig coupling of an aryl halide with tert-butyl carbazate.

The resulting N-(4-nitrophenyl)-N'-Boc-hydrazine structure can then be further functionalized. The nitro group can be reduced to an amine, providing a handle for subsequent reactions, or the Boc group can be removed to liberate a hydrazine for condensation reactions.

Role as a Precursor for Other Reagents

Tert-butyl hydrazinecarboxylate derivatives are key intermediates for a range of other valuable synthetic reagents.[7] The parent compound, tert-butyl carbazate, can be converted into:

-

Tert-butyl azidoformate: A widely used reagent for introducing the Boc protecting group onto amines.[8]

-

Di-tert-butyl azodicarboxylate (DBAD): An analogue of DEAD used in Mitsunobu reactions.[8]

While this compound itself is not the direct precursor, its synthesis relies on the foundational chemistry of tert-butyl carbazate, highlighting the broader utility of this class of protected hydrazines.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the compound and its reagents.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Hydrazine derivatives can be toxic, and appropriate care should always be taken.[10] Review the Safety Data Sheet (SDS) before use.[11]

Conclusion

This compound is a strategically designed reagent that offers a stable and easily handled source of 4-nitrophenylhydrazine. Its primary application in the Fischer indole synthesis demonstrates the power of using protecting group chemistry to facilitate complex transformations in a controlled, often one-pot, manner. By understanding the underlying mechanisms and adopting robust experimental protocols, researchers can effectively utilize this compound to access a wide range of valuable nitrogen-containing heterocyclic compounds, furthering advancements in drug discovery and materials science.

References

-

Organic Syntheses. Carbazic acid, tert-butyl ester. Organic Syntheses Procedure.

-

Google Patents. CN101823986A - Preparation method for tert-butyl carbazate.

-

ResearchGate. Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties.

-

MDPI. Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][7][12][13]triazin-4(6H)-ones.

-

ChemSynthesis. tert-butyl hydrazinecarboxylate.

-

Arctom Scientific. This compound.

-

ResearchGate. Fischer Indole Synthesis.

-

ACS Publications. CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry.

-

ResearchGate. 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole.

-